molecular formula C25H20Cl2N2O3S B14922285 (2E,5Z)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one

(2E,5Z)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B14922285
M. Wt: 499.4 g/mol
InChI Key: OXDGJMIDQHWOQO-FMCGGJTJSA-N
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Description

The compound (2E,5Z)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one is a synthetic organic molecule It is characterized by the presence of a thiazolidinone ring, a methoxybenzylidene group, and a dichlorobenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Benzylidene Group: The thiazolidinone intermediate is then reacted with 4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde in the presence of a base to form the benzylidene derivative.

    Formation of the Imino Group: The final step involves the condensation of the benzylidene derivative with 4-methylphenylamine under acidic or basic conditions to form the imino group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The dichlorobenzyl ether moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl ethers.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its structural features suggest it could interact with biological macromolecules in unique ways.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its potential interactions with biological targets make it a candidate for further investigation in the treatment of various diseases.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (2E,5Z)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of the dichlorobenzyl ether and imino groups suggests it could form hydrogen bonds or hydrophobic interactions with its targets, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde: Shares the dichlorobenzyl ether moiety but lacks the thiazolidinone ring and imino group.

    2-((2E)-2-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino)-N-(3-methylphenyl)-2-oxoacetamide: Contains a similar benzylidene group but differs in the presence of a hydrazino group and an oxoacetamide moiety.

Uniqueness

The uniqueness of (2E,5Z)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the thiazolidinone ring, in particular, distinguishes it from many other compounds and may contribute to its unique properties.

Properties

Molecular Formula

C25H20Cl2N2O3S

Molecular Weight

499.4 g/mol

IUPAC Name

(5Z)-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H20Cl2N2O3S/c1-15-3-8-19(9-4-15)28-25-29-24(30)23(33-25)12-16-5-10-21(22(11-16)31-2)32-14-17-6-7-18(26)13-20(17)27/h3-13H,14H2,1-2H3,(H,28,29,30)/b23-12-

InChI Key

OXDGJMIDQHWOQO-FMCGGJTJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC(=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)OC)/S2

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)OC)S2

Origin of Product

United States

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